molecular formula C24H25BrN2O3S B11635393 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11635393
M. Wt: 501.4 g/mol
InChI Key: QKKALLAENLROCD-UHFFFAOYSA-N
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Description

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromobenzenesulfonamido group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of N-benzyl-4-bromobenzenesulfonamide: This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.

    Formation of the Acetamide Derivative: The N-benzyl-4-bromobenzenesulfonamide is then reacted with 4-isopropylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonamido group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction Products: Different oxidation states of the compound can be achieved.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-bromobenzenesulfonamide: Shares the bromobenzenesulfonamido group but lacks the acetamide and isopropylphenyl groups.

    N-(4-isopropylphenyl)acetamide: Contains the acetamide and isopropylphenyl groups but lacks the bromobenzenesulfonamido group.

Uniqueness

2-(N-benzyl-4-bromobenzenesulfonamido)-N-(4-isopropylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-18(2)20-8-12-22(13-9-20)26-24(28)17-27(16-19-6-4-3-5-7-19)31(29,30)23-14-10-21(25)11-15-23/h3-15,18H,16-17H2,1-2H3,(H,26,28)

InChI Key

QKKALLAENLROCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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